![molecular formula C11H20ClNO2 B2453774 [(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride CAS No. 1335031-82-7](/img/structure/B2453774.png)

[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

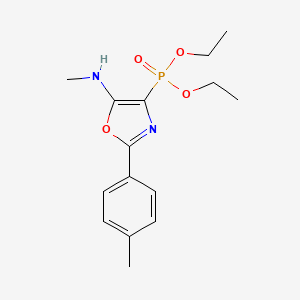

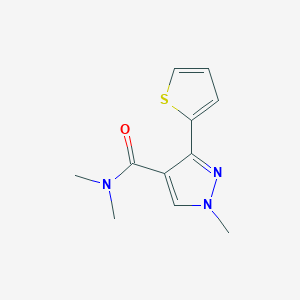

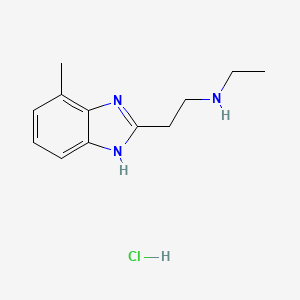

The compound “[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride” is a derivative of bicyclo[3.1.1]heptane, which is a type of organic compound known as a bridged compound . It has an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the bicyclic structure. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring system, with the two additional functional groups (amino and carboxylic acid) attached. The 3D conformation and spatial arrangement of these groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The amino and carboxylic acid groups are both reactive and could participate in various chemical reactions. For example, the amino group could engage in reactions like amide bond formation or be protonated/deprotonated depending on the pH. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an amino group could make the compound basic, while the carboxylic acid group could make it acidic .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride is involved in various synthetic processes and chemical transformations. It serves as a key intermediate in synthesizing novel compounds and has applications in organic chemistry research. For example:

Diastereoselective Synthesis : This compound is critical in the diastereoselective synthesis of other complex molecules. A study by Hida et al. (2009) developed a new process for the synthesis of a similar compound, a key intermediate for the prostaglandin D2 receptor antagonist S-5751, emphasizing its importance in pharmaceutical research (Hida et al., 2009).

Chemical Rearrangements and Transformations : Research by Nativi et al. (1989) and Reznikov & Skvortsov (2008) demonstrates the use of similar compounds in complex chemical rearrangements and transformations, highlighting their utility in developing new synthetic methodologies (Nativi et al., 1989); (Reznikov & Skvortsov, 2008).

Catalysis in Chemical Reactions : The compound and its derivatives show promise in catalysis, as indicated by research on related compounds. The study by Reznikov & Skvortsov (2008) suggests its potential in metal complex catalysis, which can be applied in various chemical synthesis processes (Reznikov & Skvortsov, 2008).

Applications in Advanced Material Synthesis

This compound's derivatives are being explored in the synthesis of advanced materials. For instance:

NMR Crystallography Studies : Research like Jaworska et al. (2012) employs similar compounds in NMR crystallography, contributing to the understanding of molecular structures and dynamics, which is fundamental in material science research (Jaworska et al., 2012).

Synthesis of Chiral Building Blocks : The ability to create chiral building blocks from these compounds, as shown in research by Watanabe et al. (1993), is crucial for developing asymmetric synthesis methods, leading to the creation of novel materials with specific properties (Watanabe et al., 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7;/h7-8H,3-6,12H2,1-2H3,(H,13,14);1H/t7-,8+,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFKPBGZURWCL-OVWFGBMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(CC(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)